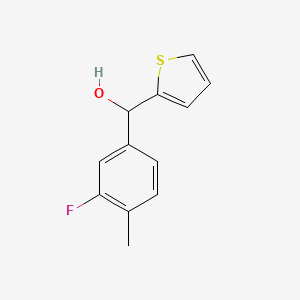

3-Fluoro-4-methylphenyl-(2-thienyl)methanol

Description

Contextualization of the 3-Fluoro-4-methylphenyl-(2-thienyl)methanol Scaffold

The specific compound, this compound, is a distinct molecule within the broader aryl(thienyl)methanol class. Its structure features a (2-thienyl)methanol core, where the methanol (B129727) unit is attached to the second position of the thiophene (B33073) ring. This core is then connected to a phenyl group at the methanol carbon. The phenyl ring itself is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This precise arrangement of substituents defines its chemical identity and influences its physicochemical properties.

Table 1: Chemical and Physical Properties of this compound Below are some of the computed and experimental properties of the compound.

| Property Name | Predicted/Experimental Value | Unit |

| Molecular Formula | C12H11FOS | - |

| Molecular Weight | 222.28 | g/mol |

| Boiling Point | ~217 | °C |

| Flash Point | ~101 | °C |

| Melting Point | ~39.7 | °C |

| Density | ~1.12 | g/cm³ |

| LogKow (Octanol-Water Partition Coefficient) | 1.53 | - |

| pKa (Acidic Apparent) | 12.6 | - |

Note: The physical properties listed are based on predicted data and may vary from experimental values.

Significance of Fluorinated Aromatic and Thiophene Moieties in Chemical Research

The combination of a fluorinated aromatic ring and a thiophene moiety within a single scaffold is of particular strategic importance in modern drug discovery and materials science. researchgate.netdoaj.org Both components contribute unique and often beneficial properties to the parent molecule.

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org In medicinal chemistry, it is often employed as a bioisostere of the benzene (B151609) ring. wikipedia.orgcognizancejournal.com This substitution can maintain or improve biological activity while favorably modifying properties such as metabolic stability and solubility. cognizancejournal.com The sulfur atom can participate in hydrogen bonding, which may enhance drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. cognizancejournal.comnih.govrsc.orgpharmaguideline.com

The incorporation of fluorine atoms into aromatic rings is a widely used strategy in medicinal chemistry to modulate a molecule's properties. researchgate.net Due to fluorine's high electronegativity and small size, its introduction can have profound effects on the electronic nature of the aromatic ring, influencing the acidity or basicity (pKa) of nearby functional groups. nih.gov Fluorination can also increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com Furthermore, the C-F bond can enhance binding affinity to target proteins and improve pharmacokinetic properties like membrane permeability and bioavailability. nih.govmdpi.com

Table 2: Influence of Thiophene and Fluorine Moieties in Chemical Design

| Moiety | Key Feature | Common Impact in Research |

| Thiophene | Aromatic Heterocycle | Acts as a bioisostere for benzene, potentially improving biological activity and pharmacokinetic profiles. wikipedia.orgcognizancejournal.com |

| Sulfur Atom | Can participate in hydrogen bonding, enhancing interactions with biological targets. nih.gov | |

| Fluorinated Aromatic | High Electronegativity | Modulates electronic properties (pKa) of the molecule. nih.gov |

| Metabolic Blocking | Increases resistance to metabolic degradation, extending the molecule's half-life. mdpi.com | |

| Lipophilicity Modulation | Affects cell membrane permeability and overall bioavailability. nih.gov |

Overview of Research Directions in Related Benzylic Alcohol Architectures

Benzylic alcohols, a structural class that includes aryl(thienyl)methanols, are pivotal intermediates and target molecules in various areas of chemical research. researchgate.netorientjchem.org Their utility stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, making them valuable precursors in multi-step organic syntheses. mdpi.com

One major research direction involves their use in C-C bond-forming reactions . Benzylic alcohols serve as precursors for generating carbocations or radicals that can be used in cross-coupling reactions to construct more complex molecular frameworks. princeton.edu This is particularly relevant in the synthesis of natural products and pharmaceuticals, where building molecular complexity efficiently is a key goal. princeton.edu

Another significant area is their application in structure-activity relationship (SAR) studies . nih.gov By synthesizing series of related benzylic alcohols with different substitution patterns on the aromatic rings, chemists can systematically investigate how structural changes affect biological activity. This approach helps to identify the key molecular features required for a desired therapeutic effect. nih.gov

Furthermore, there is growing interest in using benzylic alcohol scaffolds to create three-dimensional (3D) molecular structures . acs.org Medicinal chemistry is increasingly moving away from flat, two-dimensional molecules towards more complex, sp3-rich scaffolds, which are believed to offer improved selectivity and better pharmacological properties. princeton.edu Benzylic alcohols serve as versatile starting points for the synthesis of these intricate 3D architectures. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FOS/c1-8-4-5-9(7-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFUXTOZWOIHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CS2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methylphenyl 2 Thienyl Methanol and Analogues

Grignard Reagent-Mediated Synthesis of Benzylic Alcohols

The most direct and widely utilized method for synthesizing diaryl or aryl-heteroaryl methanols is the nucleophilic addition of an organometallic species to a carbonyl compound. libretexts.orglibretexts.org The Grignard reaction, in particular, offers a straightforward pathway to 3-Fluoro-4-methylphenyl-(2-thienyl)methanol by combining a thienyl-based organometallic reagent with a substituted benzaldehyde.

Preparation of Organometallic Reagents from Halothiophenes

The key precursor for this synthetic approach is a thienyl-based Grignard reagent, typically 2-thienylmagnesium bromide. This organometallic compound is prepared through the reaction of a halothiophene, such as 2-bromothiophene (B119243), with magnesium metal turnings in an anhydrous ether solvent, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.orgacs.org The magnesium undergoes oxidative insertion into the carbon-halogen bond to form the highly nucleophilic organomagnesium species.

The formation of the Grignard reagent is sensitive to moisture and requires inert atmospheric conditions to prevent quenching of the reagent. libretexts.org Solvents like THF are crucial as they coordinate with the magnesium center, stabilizing the Grignard reagent in solution. libretexts.org The concentration of the resulting 2-thienylmagnesium bromide solution is often determined via titration before its use in subsequent reactions. uni-muenchen.de

| Parameter | Value/Condition | Reference |

|---|---|---|

| Halothiophene | 2-Bromothiophene | acs.org |

| Metal | Magnesium turnings | uni-muenchen.dechemrxiv.org |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | acs.orgchemrxiv.org |

| Initiation | Addition of a small amount of pre-formed Grignard reagent or iodine crystal | chemrxiv.org |

| Typical Concentration | 1.0 - 1.4 M in THF | acs.orgsigmaaldrich.com |

Nucleophilic Addition to Substituted Fluoromethylbenzaldehyde Precursors

Once the 2-thienylmagnesium bromide is prepared, it serves as a potent nucleophile. The synthesis of this compound is achieved through the nucleophilic addition of this Grignard reagent to the electrophilic carbonyl carbon of 3-fluoro-4-methylbenzaldehyde. libretexts.orgyoutube.com

The reaction proceeds via a nucleophilic attack on the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate. youtube.com Subsequent workup with an acidic aqueous solution, such as ammonium (B1175870) chloride, protonates the alkoxide to yield the final secondary alcohol product. dalalinstitute.com This addition reaction is highly effective for creating the central carbinol linkage between the substituted phenyl ring and the thiophene (B33073) ring. The general mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, followed by protonation to form the alcohol. libretexts.orglibretexts.orgyoutube.com

Cross-Coupling Strategies for Aryl-Thienyl Bond Formation

While Grignard addition is ideal for forming the methanol (B129727) product directly, cross-coupling reactions are indispensable for synthesizing analogues and precursors where the core aryl-thienyl bond must be constructed first. These methods, predominantly catalyzed by palladium, offer a powerful platform for creating carbon-carbon bonds between aromatic and heteroaromatic systems. rsc.org

Palladium-Catalyzed Coupling Reactions in Diaryl Systems

Palladium-catalyzed cross-coupling reactions provide a versatile means to link thiophene and aryl rings. These reactions typically involve an organometallic reagent, an organic halide, and a palladium catalyst. Direct C-H arylation has emerged as a valuable technique, allowing for the coupling of thiophenes with aryl halides without the need for pre-functionalization of the thiophene ring, often affording α-arylthiophenes with high selectivity. nii.ac.jp This approach minimizes synthetic steps and waste, aligning with principles of green chemistry. Different palladium catalysts and ligands can be employed to control the regioselectivity of the coupling, enabling the functionalization of specific positions on the thiophene ring. rsc.org

Suzuki-Miyaura Coupling Variants for Thiophene Derivatization

The Suzuki-Miyaura coupling is one of the most robust and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds between sp²-hybridized carbons. nih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. ntnu.nonih.gov

For the synthesis of the 3-fluoro-4-methylphenyl-2-thienyl scaffold, two primary routes are viable:

Reaction of a (3-fluoro-4-methylphenyl)boronic acid with a 2-halothiophene.

Reaction of a thiophene-2-boronic acid with a halo-substituted 3-fluoro-4-methylbenzene. ntnu.nonih.gov

The success of Suzuki-Miyaura couplings involving thiophene boronic acids often depends on carefully optimized reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. ntnu.no For instance, catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands like SPhos have shown high efficacy in coupling aryl chlorides with thiophene boronic acids, even at low catalyst loadings. nih.gov Aqueous solvent systems, such as aqueous n-butanol, have also proven effective and offer benefits in terms of cost, safety, and ease of product separation. nih.govsemanticscholar.org

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | nih.govntnu.nonih.gov |

| Ligand | SPhos, Tricyclohexylphosphine, PPh₃ | ntnu.nonih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govntnu.no |

| Solvent | Dioxane/H₂O, Toluene, Aqueous n-Butanol | nih.govntnu.nonih.gov |

Alternative Synthetic Pathways

Beyond the primary methods of Grignard addition and palladium-catalyzed cross-coupling, other synthetic strategies can be envisioned for the formation of this compound and its analogues.

One notable alternative involves the use of organolithium reagents, such as 2-lithiothiophene. Organolithium compounds are generally more reactive than their Grignard counterparts and can be effective in additions to sterically hindered or less reactive carbonyls. dalalinstitute.com The preparation of 2-lithiothiophene can be achieved by deprotonation of thiophene with a strong base like n-butyllithium or via lithium-halogen exchange with a halothiophene.

Another potential pathway involves a two-step sequence:

Formation of the corresponding ketone, (3-fluoro-4-methylphenyl)(2-thienyl)ketone, via a Friedel-Crafts acylation or by the addition of the Grignard or organolithium reagent to a suitable carboxylic acid derivative (e.g., an acid chloride or Weinreb amide).

Subsequent reduction of the ketone to the desired secondary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This approach allows for the purification of the ketone intermediate before the final reduction step.

Friedel-Crafts Alkylation Approaches

Direct Friedel-Crafts alkylation to form the desired methanol is often challenging due to potential polyalkylation and rearrangement side reactions. A more controlled and widely adopted strategy is the two-step Friedel-Crafts acylation followed by reduction.

This approach involves the reaction of thiophene with an acylating agent, such as 3-fluoro-4-methylbenzoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). Friedel-Crafts acylation of thiophene is well-documented to proceed with high regioselectivity, favoring substitution at the C2 position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by three resonance structures, compared to only two for attack at the 3-position. stackexchange.com The resulting ketone, 3-fluoro-4-methylphenyl-(2-thienyl)ketone, is an electron-withdrawing group, which deactivates the aromatic rings to prevent further acylation. organic-chemistry.org This intermediate is then reduced to the target secondary alcohol, this compound.

Functional Group Interconversions on the Aromatic Rings

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. google.com In the context of synthesizing this compound, two key FGIs are particularly relevant: the reduction of a ketone to an alcohol and the formation of a Grignard reagent from an aryl halide.

Ketone Reduction: Following the Friedel-Crafts acylation described above, the resulting ketone must be converted to the final secondary alcohol. This is a standard FGI accomplished using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step transforms the carbonyl group into the desired hydroxyl (carbinol) group.

Grignard Reagent Formation and Reaction: An alternative and powerful synthetic route involves the reaction of a Grignard reagent with an aldehyde. sigmaaldrich.com In this pathway, 2-bromothiophene is converted into 2-thienylmagnesium bromide through a reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). cerritos.edu This FGI transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon. The resulting Grignard reagent is then reacted with 3-fluoro-4-methylbenzaldehyde. The nucleophilic thienyl group adds to the electrophilic carbonyl carbon of the aldehyde, and a subsequent acidic workup yields the target this compound. sigmaaldrich.com

Radical and Transition-Metal-Free Thiophene Synthesis Methods

While the above methods typically start with a pre-formed thiophene ring, other strategies focus on constructing the thiophene ring itself using methods that avoid transition metals. These approaches are of growing interest due to their potential for lower cost and environmental impact. researchgate.net For instance, the reaction of substituted buta-1-enes with potassium sulfide (B99878) can yield thiophenes through the cleavage of multiple C-H bonds in a transition-metal-free process. Another strategy involves the cyclization of alkynols with elemental sulfur, initiated by a base-free generation of a trisulfur (B1217805) radical anion. These methods could be used to synthesize a suitably substituted thiophene precursor which could then be elaborated into the final target molecule using the strategies described previously.

Optimization of Synthetic Parameters and Yield Enhancement

Maximizing the yield and purity of the final product requires careful optimization of various reaction parameters. The choice of solvent and the control of temperature are two of the most critical factors in reactions such as Friedel-Crafts acylation and Grignard synthesis.

Influence of Solvent Systems on Reaction Efficiency

The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity.

In Friedel-Crafts Reactions: The choice of solvent can determine product distribution. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) favor the formation of the kinetic product (alpha-substitution), whereas polar solvents like nitrobenzene (B124822) promote the formation of the more stable thermodynamic product (beta-substitution). stackexchange.com This is because the polar solvent can solvate the intermediate complex, allowing for equilibrium to be established and the most stable product to be formed. stackexchange.com

In Grignard Reactions: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center of the Grignard reagent, stabilizing the organometallic compound. cerritos.edu Recent studies have explored greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has shown comparable or even superior performance in many Grignard reactions. researchgate.net

Below is a table summarizing the effects of different solvents on a model Friedel-Crafts acylation reaction.

| Solvent | Polarity | Typical Product Profile | Rationale |

| Carbon Disulfide (CS₂) | Non-polar | Kinetic | The intermediate-catalyst complex is poorly soluble, preventing equilibration to the thermodynamic product. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Kinetic/Mixed | Offers a balance of reactivity and solubility. |

| Nitrobenzene | Polar Aprotic | Thermodynamic | The intermediate-catalyst complex is soluble, allowing the reaction to reach thermodynamic equilibrium. stackexchange.com |

| 1,2-Dichloroethane (DCE) | Polar Aprotic | Good Reactivity | Often provides good yields and selectivity without excessive side reactions. researchgate.net |

Temperature Regimes in Key Reaction Steps

Temperature control is paramount for controlling reaction rates and preventing undesirable side reactions.

In Friedel-Crafts Reactions: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition or the formation of polymeric byproducts. For the acetylation of fluorene (B118485) in 1,2-dichloroethane, raising the temperature from 45°C to the solvent's boiling point (83°C) significantly increased reactivity without compromising selectivity. researchgate.net

In Grignard Reactions: These reactions are often exothermic and require careful temperature management. The addition of the Grignard reagent to an aldehyde or ketone is typically performed at low temperatures (e.g., 0°C to -78°C) to prevent side reactions, such as enolization of the carbonyl compound or Wurtz coupling. dtu.dk Studies on the addition of Grignard reagents to esters have shown that lowering the temperature to -40°C can completely suppress the formation of the undesired di-addition byproduct. dtu.dk

The following table illustrates the impact of temperature on the yield of a model Grignard reaction.

| Temperature (°C) | Relative Yield of Mono-addition Product | Relative Yield of Di-addition Byproduct | Observations |

| 0 | Moderate | Significant | Fast reaction but poor selectivity. |

| -15 | High | Low | Reaction completes within minutes with improved selectivity. |

| -30 | Very High | Trace | Near-complete conversion with excellent selectivity. dtu.dk |

| -40 | Very High (slower) | Not Detected | Optimal selectivity, but the reaction rate is significantly slower. dtu.dk |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Fluoro-4-methylphenyl-(2-thienyl)methanol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is employed for a complete structural assignment.

Proton (¹H) NMR Analysis of Aromatic, Thienyl, and Methanol (B129727) Protons

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the substituted phenyl ring, the protons of the thiophene (B33073) ring, and the protons of the methanol group.

The protons on the 3-fluoro-4-methylphenyl ring are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group.

The protons of the 2-thienyl group typically appear in the aromatic region of the spectrum and show characteristic coupling patterns that allow for their unambiguous assignment. The chemical shifts are influenced by the heteroatom (sulfur) in the ring.

A key feature of the ¹H NMR spectrum is the signal corresponding to the methine proton of the methanol group (-CH(OH)-). Its chemical shift is sensitive to the electronic nature of the attached aromatic and thienyl rings. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The presence of the methyl group on the phenyl ring will be confirmed by a singlet in the upfield region of the spectrum.

¹H NMR Data Table

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Aromatic Protons | (Predicted Range) 7.0 - 7.5 | m | - |

| Thienyl Protons | (Predicted Range) 6.9 - 7.4 | m | - |

| Methanol CH | (Predicted Range) 5.8 - 6.0 | s | - |

| Methanol OH | (Variable) | br s | - |

| Methyl Protons | (Predicted Range) 2.2 - 2.4 | s | - |

| Note: Actual chemical shifts and coupling constants require experimental data which is not publicly available. |

Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the 3-fluoro-4-methylphenyl ring will show characteristic chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The signals for the quaternary carbons (C-F, C-CH₃, and the carbon attached to the methanol moiety) will also be identifiable.

The carbons of the thiophene ring will have chemical shifts typical for heterocyclic aromatic compounds. The carbon atom attached to the methanol group (C-2 of the thiophene ring) will be deshielded compared to the other thiophene carbons.

The carbon of the methanol group (-CH(OH)-) will appear in the aliphatic region of the spectrum, and its chemical shift provides further confirmation of the structure. The methyl carbon will be observed at a characteristic upfield chemical shift.

¹³C NMR Data Table

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Aromatic C-F | (Predicted Range) 158 - 162 (d, ¹JCF) |

| Aromatic C-CH₃ | (Predicted Range) 130 - 140 |

| Other Aromatic C | (Predicted Range) 115 - 145 |

| Thienyl C | (Predicted Range) 120 - 150 |

| Methanol C-OH | (Predicted Range) 70 - 80 |

| Methyl C | (Predicted Range) 15 - 25 |

| Note: Actual chemical shifts require experimental data which is not publicly available. |

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the structure. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the neighboring aromatic protons, providing additional structural information that corroborates the assignments made from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characterization of Hydroxyl Group Vibrational Modes

A prominent feature in the IR spectrum of this compound is the absorption band corresponding to the hydroxyl (-OH) group. This typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. The exact position and shape of this band can be influenced by the concentration of the sample and the solvent used.

Analysis of Aromatic and Thiophene Ring Stretchings

The IR spectrum will also display a series of absorption bands characteristic of the aromatic and thiophene rings. The C-H stretching vibrations of the aromatic and thienyl protons are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic and thiophene rings give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region. The specific pattern of these absorptions can sometimes provide clues about the substitution pattern of the rings. Additionally, a strong absorption band corresponding to the C-F stretching vibration is expected, typically in the range of 1000-1300 cm⁻¹.

IR Data Table

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | (Predicted Range) 3200-3600 | Strong, Broad |

| Aromatic/Thienyl C-H Stretch | (Predicted Range) 3000-3100 | Medium |

| Aliphatic C-H Stretch | (Predicted Range) 2850-3000 | Medium |

| C=C Aromatic/Thienyl Stretch | (Predicted Range) 1450-1600 | Medium to Weak |

| C-O Stretch | (Predicted Range) 1000-1200 | Strong |

| C-F Stretch | (Predicted Range) 1000-1300 | Strong |

| Note: Actual wavenumbers require experimental data which is not publicly available. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry is critical for the unambiguous determination of a compound's elemental formula by measuring its mass with a very high degree of accuracy. For this compound, with a molecular formula of C12H11FOS, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's composition.

Table 1: Theoretical Exact Mass Calculation for C12H11FOS

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | 222.051534 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental formula of the compound.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. For this compound, several key fragmentation pathways can be anticipated upon electron impact ionization.

The molecular ion [M]⁺ would be observed at m/z 222. A primary fragmentation event would likely be the loss of the hydroxyl group (-OH), leading to a stable benzylic/thienylic carbocation. Another significant fragmentation would involve the cleavage of the bond between the methanolic carbon and one of the aromatic rings.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Origin |

| 222 | [C12H11FOS]⁺ | Molecular Ion (M⁺) |

| 205 | [C12H10FS]⁺ | Loss of OH radical |

| 125 | [C7H6F]⁺ | Cleavage yielding the fluoromethylphenyl cation |

| 97 | [C5H5S]⁺ | Cleavage yielding the thienylmethyl cation |

The presence of the fluorine and methyl groups on the phenyl ring would also influence the fragmentation, potentially leading to characteristic losses that further corroborate the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry (if applicable to related compounds)

While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the likely solid-state conformation and intermolecular interactions. A relevant analogue is (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, which shares the fluorophenyl methanol core. researchgate.net

The dihedral angle between the planes of the two aromatic rings (the fluoro-methylphenyl and the thienyl rings) is a critical conformational parameter. This angle is influenced by steric hindrance between the rings and the substituents, as well as by packing forces within the crystal lattice. In the related structure of (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, the dihedral angle between the 4-fluorobenzene ring and the furan (B31954) ring is a significant 70.25°. researchgate.net This substantial twist is indicative of the steric pressure exerted by the groups attached to the central carbon atom. It is reasonable to infer a similarly large dihedral angle for this compound, which would minimize steric repulsion between the two aromatic systems.

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For compounds containing aromatic rings and hydrogen-bonding moieties, these interactions are key determinants of the crystal packing.

Hydrogen Bonding: The hydroxyl group in this compound is a potent hydrogen bond donor. It is expected to form strong hydrogen bonds with acceptor atoms on neighboring molecules, such as the fluorine atom, the oxygen of another hydroxyl group, or the sulfur atom of the thiophene ring (though less common). In the crystal structure of the furan analog, a strong intermolecular hydrogen bond is observed where the hydroxymethyl group donates to the methanol oxygen atom. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing insights into the reactivity and behavior of a compound like 3-Fluoro-4-methylphenyl-(2-thienyl)methanol.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the electron-donating thiophene (B33073) ring and the electron-withdrawing fluorine atom on the phenyl ring would significantly influence the energies and spatial distributions of these frontier orbitals.

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Likely localized on the electron-rich thiophene ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Potentially distributed over the fluoro-methylphenyl ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Determines chemical reactivity and kinetic stability. |

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms (conformers) to identify the most stable, low-energy structures.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. MM methods use classical physics to calculate the potential energy of different conformers, allowing for rapid energy minimization to find stable geometries. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule. For this compound, these simulations would reveal the preferred orientations of the phenyl and thienyl rings relative to each other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, the principles of QSAR would be applicable to understand its potential biological effects if a series of related analogs were synthesized and tested.

QSAR models are built by calculating various molecular descriptors for a set of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to the molecule's solubility in water versus lipids (e.g., logP).

Topological: Describing the connectivity of atoms in the molecule.

For a series of compounds related to this compound, a QSAR model could help to identify the key structural features that are important for a particular biological activity, thereby guiding the design of more potent and selective molecules.

| QSAR Descriptor Type | Examples | Potential Relevance for this compound Derivatives |

|---|---|---|

| Electronic | HOMO/LUMO energies, dipole moment, partial atomic charges | Influences interactions with biological targets. |

| Steric | Molecular weight, van der Waals volume, surface area | Determines how well the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Connectivity indices, shape indices | Quantifies the branching and overall shape of the molecule. |

Development of Structure-Based Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. slideshare.netnih.gov A structure-based pharmacophore model is derived from the known 3D structure of a target-ligand complex, providing a blueprint for the design of new, potentially more potent and selective molecules. science.gov

For derivatives of thiophene, the thiophene ring itself is often considered an important pharmacophore. nih.gov The sulfur atom within the ring can participate in hydrogen bonding, enhancing the interaction between the drug and its receptor. nih.gov In the context of developing novel therapeutic agents, pharmacophore models have been successfully applied to various thiophene-containing compounds to guide the design and synthesis of new derivatives with improved biological activity. nih.gov

While specific structure-based pharmacophore models for this compound are not extensively detailed in publicly available literature, the general principles of pharmacophore modeling for thiophene derivatives are well-established. Such a model for this compound would likely highlight the spatial arrangement of the fluorine atom, the methyl group, the hydroxyl group, and the thiophene ring as key features for molecular recognition by a target protein.

The typical features identified in pharmacophore models include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. slideshare.netscience.gov For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, the thiophene and phenyl rings provide aromatic and hydrophobic characteristics, and the fluorine atom can modulate the electronic properties of the phenyl ring.

Correlation of Molecular Descriptors with Biological Mechanisms (e.g., enzyme binding)

Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. nih.gov These descriptors can be correlated with a compound's biological activity, providing a quantitative structure-activity relationship (QSAR) that can predict the potency of new analogs and elucidate the mechanism of action at the molecular level.

In the case of thiophene derivatives, computational studies have demonstrated a correlation between molecular descriptors and biological activities. For instance, density functional theory (DFT) calculations can reveal information about the electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap can be indicative of a compound's electronic stability and reactivity, which in turn can correlate with its biological activity. nih.gov

Molecular docking is another critical computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This method helps to identify key binding interactions, such as hydrogen bonds and π–π stacking, between the ligand and the active site of an enzyme or receptor. nih.gov For this compound, docking studies would be instrumental in understanding how the fluoro and methyl substitutions on the phenyl ring influence its binding affinity and selectivity for a particular biological target. The presence of a fluorine atom can significantly alter a molecule's properties, including its binding affinity to enzymes or receptors.

Mechanistic Insights into Biological Interactions Via Chemical Probes

Enzyme Binding Studies and Inhibitor Design Principles

The design of enzyme inhibitors often relies on understanding the nuanced interactions between a ligand and the enzyme's active site. For aromatic compounds like 3-Fluoro-4-methylphenyl-(2-thienyl)methanol, the presence and positioning of substituents on the phenyl ring, alongside the thienyl and methanol (B129727) moieties, are critical determinants of binding affinity and specificity.

Investigation of Ligand-Target Interactions at the Molecular Level

At the molecular level, non-covalent interactions govern the binding of a ligand to its target protein. In analogous compounds, the fluorine atom, due to its high electronegativity, can participate in hydrogen bonding and halogen bonding, significantly influencing binding affinity. The methyl group can engage in hydrophobic interactions, while the hydroxyl group of the methanol moiety is a prime candidate for forming hydrogen bonds with amino acid residues in an enzyme's active site. The thiophene (B33073) ring, an aromatic heterocycle, can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Structure-Activity Relationship (SAR) Derivation from Analogues

Structure-activity relationship (SAR) studies on related fluorinated aryl alcohols and thiophene derivatives provide a framework for predicting the biological activity of this compound. For instance, the position of the fluorine and methyl groups on the phenyl ring can drastically alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with target proteins.

| Compound Analogue | Key Structural Features | Observed Biological Activity/Interaction | Reference |

| (4-Fluoro-3-methylphenyl)methanol | Fluorine and methyl substitution | Serves as a basis for understanding how these substituents influence interactions with biological targets. | chemicalbook.com |

| Thieno[2,3-b]thiophene (B1266192) derivatives | Thiophene core structure | Show significant antibacterial and antifungal activity, with substituents playing a crucial role in bioactivity. | |

| (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives | Phenyl and methanol moieties | Exhibit tyrosinase-inhibitory activity, with the substitution pattern on the phenyl ring being a key determinant. | chemdict.com |

Protein-Ligand Interaction Profiling through Computational Approaches

In the absence of empirical data, computational methods such as molecular docking and dynamics simulations serve as powerful tools to predict and analyze the interactions between a ligand and its protein target.

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking simulations can predict the preferred orientation of this compound within a protein's binding pocket. These simulations model the interactions between the ligand and the protein, providing insights into the binding conformation and energy. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event. For instance, docking studies on thieno[2,3-b]thiophene derivatives have successfully predicted their binding modes within the active sites of enzymes like dihydrofolate reductase.

Identification of Key Binding Site Residues and Interaction Types (e.g., hydrogen bonding, hydrophobic, π-π)

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can be employed to identify the specific amino acid residues involved in binding and to characterize the types of interactions. lookchem.comsigmaaldrich.com Based on the structure of this compound, several key interactions can be predicted:

Hydrogen Bonding: The hydroxyl group of the methanol moiety is a likely hydrogen bond donor to polar residues such as serine, threonine, or the backbone carbonyls of the protein. The fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the phenyl and thienyl rings are expected to form hydrophobic contacts with nonpolar residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic phenyl and thienyl rings can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

| Predicted Interaction Type | Involved Moiety of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Methanol (-OH), Fluorine (-F) | Ser, Thr, Tyr, Asn, Gln, Main-chain atoms |

| Hydrophobic Interactions | Methyl (-CH3), Phenyl ring, Thienyl ring | Val, Leu, Ile, Ala, Phe |

| π-π Stacking | Phenyl ring, Thienyl ring | Phe, Tyr, Trp |

Cellular Pathway Modulation Studies (in vitro mechanistic focus)

While specific in vitro studies on this compound are not documented, the activities of analogous compounds suggest its potential to modulate cellular pathways. For example, studies on fluorinated proline derivatives have demonstrated their ability to interact with proteins like the VHL E3 ubiquitin ligase, leading to targeted protein degradation. This indicates that the introduction of fluorine can fine-tune binding affinities and cellular activities. Similarly, various thiophene-containing compounds have been investigated for a wide range of biological activities, including antitumor and antiviral properties, suggesting their capacity to interfere with cellular signaling pathways.

Investigation of Specific Receptor or Enzyme Inhibition Pathways

While specific enzymatic or receptor targets for this compound are not extensively documented in publicly available research, the structural motifs of the molecule suggest potential interactions with various biological targets. The thienyl group is a common scaffold in medicinal chemistry, known to interact with a range of enzymes and receptors. For instance, derivatives of 2-arylthieno[3,2-b]pyridine have been shown to act as dual inhibitors of c-Met and VEGFR2 receptor tyrosine kinases, which are involved in cancer progression. nih.gov

Furthermore, the phenyl group with its fluoro and methyl substituents can influence the binding affinity and selectivity for specific targets. The electronic properties of the fluorine atom and the steric bulk of the methyl group can play a significant role in the orientation of the molecule within a binding pocket. Research on similar compounds, such as di(3-thienyl)methanol, has demonstrated cytotoxic effects against cancer cell lines, suggesting interference with critical cellular pathways. nih.govnih.gov The precise inhibition pathways for this compound would require dedicated enzymatic and binding assays to identify its primary molecular targets.

Analysis of Molecular Mechanisms Underlying Observed Cellular Responses (e.g., cell death mechanisms, cell cycle modulation in in vitro models)

In the absence of direct studies on this compound, the analysis of its potential effects on cellular mechanisms can be inferred from related compounds. For example, α-terthienylmethanol, a natural terthiophene, has been shown to induce S phase cell cycle arrest in human ovarian cancer cells through the generation of reactive oxygen species (ROS) stress. nih.gov This suggests that thienylmethanol derivatives could potentially exert their effects through the induction of oxidative stress, leading to cell cycle disruption.

Another study on a fluorinated chromanone, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), demonstrated that it inhibits the proliferation of hepatocellular carcinoma cells by inducing G2/M phase arrest and apoptosis. nih.gov This was linked to the upregulation of p21, a key regulator of the cell cycle. nih.gov Given these findings, it is plausible that this compound could modulate cell cycle progression or induce apoptosis in susceptible cell lines. The specific mechanisms, whether through ROS production, modulation of cell cycle regulatory proteins, or other pathways, would need to be investigated through detailed in vitro studies, including cell viability assays, flow cytometry for cell cycle analysis, and apoptosis assays.

Influence of Fluoro and Methyl Substituents on Molecular Recognition

The presence and position of fluoro and methyl substituents on the phenyl ring of this compound are critical determinants of its molecular recognition by biological targets. These substituents exert both electronic and steric effects, which in turn modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Electronic and Steric Effects on Binding Affinity and Selectivity

The fluorine atom at the 3-position of the phenyl ring has a significant impact on the electronic properties of the molecule. As the most electronegative element, fluorine is a strong electron-withdrawing group. tandfonline.com This can alter the electron distribution within the aromatic ring and influence the pKa of nearby functional groups. tandfonline.comnih.gov The carbon-fluorine bond is also highly polarized and can participate in favorable electrostatic interactions, including hydrogen bonds with suitable donor groups in a receptor's binding site. sci-hub.st

The methyl group at the 4-position introduces steric bulk. The spatial arrangement of this group can either be beneficial, by promoting a favorable conformation for binding, or detrimental, by causing steric clashes with the receptor. nih.govwikipedia.org The "magic methyl effect," where the addition of a methyl group can significantly enhance binding affinity, is a well-documented phenomenon in medicinal chemistry. nih.gov This enhancement can arise from the methyl group filling a hydrophobic pocket in the receptor, thereby increasing van der Waals interactions and displacing water molecules from the binding site. nih.govillinois.edu

The interplay between the electronic effects of the fluorine atom and the steric influence of the methyl group can fine-tune the binding affinity and selectivity of this compound for its biological target.

Modulation of Lipophilicity for In Vitro Permeability and Uptake Studies

Fluorine substitution on an aromatic ring generally increases lipophilicity. nih.govsci-hub.st This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond. tandfonline.com An increase in lipophilicity can lead to enhanced permeability across the lipid bilayers of cell membranes, which is often desirable for intracellular drug targets. tandfonline.comlincoln.ac.uk

Interactive Data Table: General Effects of Fluoro and Methyl Substituents on Molecular Properties

| Substituent | Effect on Electronic Properties | Steric Effect | Impact on Lipophilicity (logP) | Potential Influence on In Vitro Permeability |

| Fluorine | Strong electron-withdrawing; can form hydrogen bonds. tandfonline.comsci-hub.st | Minimal steric hindrance, similar in size to hydrogen. tandfonline.com | Generally increases lipophilicity on aromatic rings. nih.govsci-hub.st | Can enhance membrane permeability. tandfonline.comlincoln.ac.uk |

| Methyl | Weak electron-donating. | Introduces steric bulk; can fill hydrophobic pockets. nih.govwikipedia.org | Increases lipophilicity. | Can improve permeability by increasing lipophilicity. |

Applications in Materials Science and Specialized Chemical Biology Research

Role in Organic Electronics and Semiconductor Research

The thienyl and fluorophenyl components of the molecule are well-established building blocks in the field of organic electronics. Thiophene-based oligomers and polymers are renowned for their excellent charge transport capabilities and environmental stability, forming the basis of many organic semiconductors. mdpi.comrsc.org The inclusion of fluorine atoms is a common and effective strategy to modulate molecular packing, energy levels, and charge carrier mobility in these materials. rsc.org

Charge transport in thiophene-based organic semiconductors is fundamentally linked to the material's molecular structure and solid-state packing. The planar nature of the thiophene (B33073) ring facilitates strong π-π stacking interactions between adjacent molecules, which are crucial for efficient hole transport. nih.gov The organization of these molecules into ordered domains, whether in single crystals or thin films, creates pathways for charge carriers to move through the material.

Fluorination, such as that present in the 3-fluoro-4-methylphenyl group, can significantly influence these properties. Studies on related fluorinated thiophene-based small molecules and polymers have demonstrated several key effects rsc.org:

Energy Level Tuning: The strong electronegativity of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This can improve the material's stability against oxidation and facilitate better energy level alignment with electrodes for efficient charge injection.

Molecular Packing: Fluorination can alter intermolecular interactions, including hydrogen bonding and π-π stacking, which dictates the molecular packing in the solid state. nih.gov This can lead to different crystalline structures (e.g., face-on vs. edge-on orientations relative to a substrate), which in turn directly impacts charge mobility. rsc.org For instance, in some systems, fluorination has been shown to enhance crystallinity and promote the more favorable face-on packing configuration for certain applications. rsc.org

Table 1: Effects of Fluorination on Properties of Thiophene-Based Organic Materials

| Property | Effect of Fluorination | Rationale | Reference |

|---|---|---|---|

| Energy Levels (HOMO/LUMO) | Lowering of energy levels | The high electronegativity of the fluorine atom withdraws electron density from the π-conjugated system. | nankai.edu.cn |

| Molecular Packing | Can promote more ordered packing and influence orientation (face-on vs. edge-on). | Alters intermolecular forces such as hydrogen bonding and π-π stacking interactions. | rsc.orgnih.gov |

| Charge Carrier Mobility | Can increase or decrease depending on the specific molecular structure and resulting morphology. | Dependent on the balance between altered energy levels and changes in intermolecular electronic coupling. | rsc.org |

| Air Stability | Generally improved | Lower HOMO levels make the material less susceptible to oxidation by ambient oxygen. | nankai.edu.cn |

The 3-Fluoro-4-methylphenyl-(2-thienyl)methanol structure represents a versatile monomer unit for the synthesis of advanced conjugated polymers. Through chemical modification of the methanol (B129727) group, this unit can be incorporated into a polymer backbone via various polymerization techniques, such as Stille or Suzuki coupling. rsc.org The resulting polymers would feature a repeating structure where the electronic properties are systematically modulated by the fluorophenyl-thienyl unit.

The design of such polymers allows for precise control over their optoelectronic characteristics. For example, in donor-acceptor (D-A) type polymers, the fluorinated thienyl-phenyl unit could act as a modified donor block. The presence of the electron-withdrawing fluorine atom helps to fine-tune the electron-donating strength, which in turn affects the intramolecular charge transfer and, consequently, the polymer's absorption spectrum and energy bandgap. mdpi.com Research on related terpolymers has shown that varying the ratio of fluorinated to non-fluorinated thiophene units allows for systematic tuning of material properties, leading to significant variations in charge mobility. mdpi.com The strategic placement of fluorine can therefore be used to optimize materials for specific applications like organic thin-film transistors (OTFTs) and organic solar cells. nankai.edu.cn

Table 2: Examples of Conjugated Polymers Based on Thiophene Derivatives and Their Properties

| Polymer Type | Monomer Units | Polymerization Method | Key Properties | Application | Reference |

|---|---|---|---|---|---|

| p-Type Donor-Acceptor | Terthiophene-dicarboxylate, dithienopyrrolobenzothiadiazole, thieno[3,4-c]pyrrole-4,6-dione | Suzuki and Stille coupling | Optical bandgaps of 1.9-2.1 eV; Hole mobility up to 4.36 × 10⁻⁴ cm²/Vs | Optoelectronics | rsc.org |

| Terpolymer | Diketopyrrolopyrrole (DPP), thiazole, fluorinated thiophene | Stille coupling | Tunable photochemical and crystalline properties; Electron mobility up to 0.69 cm²/Vs | Organic Thin-Film Transistors (OTFTs) | mdpi.com |

| Nonlinear π-conjugated | Small molecule acceptor with thiophene or 3,4-difluorothiophene (B98738) linkage | Stille coupling | Fluorination lowered energy levels, enhanced molecular aggregation, and improved power conversion efficiency in solar cells. | All-Polymer Solar Cells (all-PSCs) | nankai.edu.cn |

Photonic Applications (e.g., photoresist technology)

Thiophene derivatives are known for their interesting photophysical properties and are used in a range of photonic applications. mdpi.com These materials can exhibit properties like photoluminescence and nonlinear optical behavior. nih.gov For instance, certain donor-acceptor thiophene derivatives have been shown to exhibit photoinduced birefringence, where the refractive index of the material can be changed by light. nih.gov This effect can be harnessed for applications in all-optical switching and data storage. nih.gov

Development of Chemical Probes for Biological Systems

The unique combination of a potentially fluorescent core (thiophene) and versatile functional groups makes scaffolds like this compound attractive for designing chemical probes to study biological systems.

Thiophene-based materials are increasingly recognized for their emissive properties and are being developed as fluorescent biomarkers. rsc.orgrsc.org While many simple thiophenes have low fluorescence quantum yields, their emission can be significantly enhanced through chemical modification, such as by creating more rigid structures or incorporating them into larger conjugated systems. rsc.org

The this compound scaffold could serve as a parent structure for a new class of fluorescent probes. By chemically modifying the molecule—for example, by introducing electron-donating or -accepting groups or by extending the π-conjugation—its absorption and emission wavelengths could be tuned across the visible spectrum. rsc.org These fluorescently tagged analogues could then be used to label specific proteins or cellular structures, allowing for visualization and mechanistic studies using fluorescence microscopy.

Affinity-based target identification is a powerful method in chemical biology to discover the cellular binding partners of a small molecule. nih.gov This technique typically involves immobilizing the small molecule (the "ligand") onto a solid support, such as a bead, to create an affinity matrix. This matrix is then incubated with a cell lysate, and proteins that bind to the ligand are "captured." After washing away non-specific binders, the captured proteins can be identified using techniques like mass spectrometry.

The structure of this compound is well-suited for this application. The terminal methanol group provides a convenient chemical handle for immobilization onto a solid support without significantly altering the core structure that would interact with target proteins. The distinct chemical features of the molecule—the aromatic rings, the polar hydroxyl group, the fluorine atom, and the sulfur-containing thiophene—provide multiple potential points of interaction for protein binding, including hydrogen bonding, hydrophobic interactions, and π-stacking. By using this molecule as an affinity ligand, researchers could identify its unknown cellular targets, thereby elucidating its mechanism of action or discovering new druggable proteins. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 3-Fluoro-4-methylphenyl-(2-thienyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between fluorinated thiophene derivatives and substituted benzyl alcohols. For example, analogous syntheses (e.g., (3-Chloro-4-fluorothiophen-2-yl)(phenyl)methanol) use acid/base-catalyzed nucleophilic substitution or Grignard reactions . Key factors include:

- Catalyst selection : Sulfuric acid or NaH can enhance electrophilicity at aromatic positions .

- Temperature control : Reactions often proceed at 0–60°C to avoid side-product formation .

- Solvent optimization : THF or methanol improves solubility of aromatic intermediates .

Table 1 : Comparison of reported yields under varying conditions:

| Catalyst | Temp (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 25 | THF | 68 | |

| NaH | 0 | MeCN | 72 |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns on thiophene and phenyl rings. Fluorine coupling in ¹⁹F NMR confirms para-fluoro positioning .

- X-ray crystallography : ORTEP-III (via GUI tools like ORTEP-3 for Windows) resolves stereochemistry and hydrogen-bonding networks in crystal lattices .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .

Q. How does the compound’s reactivity differ in electrophilic vs. nucleophilic environments?

- Methodological Answer : The electron-withdrawing fluoro and methyl groups direct reactivity:

- Electrophilic substitution : Occurs preferentially at the 5-position of the thiophene ring due to resonance stabilization .

- Nucleophilic attack : The hydroxyl group undergoes esterification or oxidation (e.g., Jones reagent) to ketones, with kinetics influenced by solvent polarity .

Advanced Research Questions

Q. How can conflicting data on reaction kinetics or regioselectivity be systematically addressed?

- Methodological Answer : Discrepancies often arise from solvent effects or competing pathways. To resolve:

- Kinetic isotope studies : Replace hydroxyl protons with deuterium to track rate-determining steps .

- Computational modeling : DFT calculations predict regioselectivity trends by analyzing transition-state energies (e.g., thiophene vs. phenyl ring activation) .

- In situ monitoring : Use real-time IR or Raman spectroscopy to detect transient intermediates .

Q. What experimental strategies optimize enantiomeric purity for pharmacological applications?

- Methodological Answer :

- Chiral catalysts : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) to isolate enantiomers .

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers, validated by polarimetry .

Table 2 : Enantiomeric excess (ee) under different conditions:

| Method | Catalyst/Column | ee (%) | Reference |

|---|---|---|---|

| Enzymatic resolution | Candida antarctica lipase | 88 | |

| Chiral HPLC | Chiralpak® IA | 95 |

Q. How do steric and electronic effects influence the compound’s bioactivity in anticancer assays?

- Methodological Answer : Structural analogs (e.g., 4-thio-5-(2-thienyl)uridine) show cytotoxicity via DNA intercalation or kinase inhibition. To evaluate:

- In vitro assays : MTT/Proliferation assays (e.g., against MC-38 colon cancer cells) at 100–500 µM doses .

- SAR studies : Modify the methyl or fluoro groups to assess impact on IC₅₀ values. For example, removing the methyl group reduces steric hindrance, enhancing binding to target proteins .

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent hydroxyl group oxidation .

- Lyophilization : Freeze-drying in amber vials at -20°C preserves integrity for >6 months .

- Catalyst poisoning : Use scavengers (e.g., molecular sieves) in Pd-catalyzed reactions to inhibit unwanted side reactions .

Data Contradiction Analysis

Q. Why do some studies report divergent crystallographic data for similar compounds?

- Methodological Answer : Variations in crystal packing (e.g., polymorphism) arise from:

- Solvent of crystallization : Polar solvents (MeOH vs. EtOAc) induce different H-bonding networks .

- Temperature gradients : Slow cooling favors thermodynamically stable forms, while rapid cooling traps metastable phases .

- Validation : Cross-check using Cambridge Structural Database (CSD) entries and Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.